molecular formula C12H13N3O B1430621 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 143467-58-7

6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine

Cat. No.: B1430621
CAS No.: 143467-58-7
M. Wt: 215.25 g/mol
InChI Key: GPYNAJFNHMYAPP-UHFFFAOYSA-N
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Description

6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine is a synthetically designed small molecule based on the pyrimidine scaffold, a privileged structure in medicinal chemistry. The pyrimidine ring is a fundamental component of nucleic acids and numerous essential biomolecules, making its derivatives a primary focus in the development of novel therapeutic agents . This compound features a 4-methoxybenzyl group at the 6-position of the pyrimidine ring, a structural motif commonly explored in drug discovery for its potential to modulate biological activity and pharmacokinetic properties. The core pyrimidine structure is extensively documented to possess a wide spectrum of biological activities. Research into analogous compounds indicates potential for such molecules to serve as key intermediates or pharmacophores in the development of inhibitors for various kinase targets, including vascular endothelial growth factor receptors (VEGFR), which are critical in oncology research for their role in angiogenesis . The specific substitution pattern on this pyrimidine amine makes it a valuable building block for constructing more complex molecules aimed at probing biochemical pathways or for use in structure-activity relationship (SAR) studies to optimize potency and selectivity against a target of interest . This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYNAJFNHMYAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50771314
Record name 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50771314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143467-58-7
Record name 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50771314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine typically involves the reaction of 4-methoxybenzylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where 4-methoxybenzylamine reacts with 4-chloropyrimidine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

    Oxidation: Formation of 6-[(4-Hydroxyphenyl)methyl]pyrimidin-4-amine.

    Reduction: Formation of 6-[(4-Aminophenyl)methyl]pyrimidin-4-amine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features for Comparison :

  • Core Pyrimidine Modifications : Substitutions at positions 2, 4, 5, and 5.
  • Functional Groups : Methoxy, halogen, trifluoromethyl, and aromatic substituents.
  • Biological Targets : Antibacterial, antifungal, pesticidal, and kinase inhibition activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Activities Reference
6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine Pyrimidin-4-amine 6-(4-methoxyphenyl)methyl Theoretical: Potential antimicrobial/kinase inhibition N/A
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine Pyrimidin-4-amine 6-methyl, 2-phenyl, 5-(4-trifluoromethylanilinomethyl), 4-(4-methoxyphenyl) Antifungal, antibacterial
5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine Pyrimidin-4-amine 5-bromo, 6-(1-fluoroethyl), 2-fluoro-4-(trifluoromethyl-oxadiazole)benzyl Broad-spectrum pesticidal (LC₅₀: 4.22 mg/L)
7-(4-Methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 7-(4-methoxyphenyl), 5-phenyl, 4-(4-methylphenyl) Theoretical: Kinase inhibition (e.g., AEE788 analog)
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidin-4-amine 4-(4-chlorophenyl), 5-(4-chlorophenylaminomethyl), 6-methyl, 2-phenyl Polymorphic forms with antibacterial activity

Antimicrobial Activity :

  • Halogenated Derivatives : Bromine or chlorine substituents (e.g., compound 11 in ) exhibit low MIC values against Staphylococcus aureus (MIC: 0.5–2 µg/mL) due to enhanced electrophilicity and membrane penetration.
  • Methoxy vs. Trifluoromethyl : Methoxy groups (electron-donating) may reduce antimicrobial potency compared to electron-withdrawing groups like trifluoromethyl (e.g., compounds in with LC₅₀ values <5 mg/L).

Pesticidal Activity :

  • Pyrimidin-4-amine derivatives bearing trifluoromethyl-oxadiazole moieties (e.g., compound U8 in ) show dual insecticidal/fungicidal activity via acetylcholinesterase (AChE) inhibition (enzyme activity: 0.184 U/mg prot).

Kinase Inhibition :

  • Pyrrolopyrimidine analogs (e.g., AEE788 in ) target EGFR and VEGFR kinases. The methoxyphenyl group in the target compound may similarly enhance hydrophobic interactions in kinase binding pockets.

Physicochemical and Crystallographic Properties

Crystal Packing and Solubility :

  • Methoxy Substituents: Compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing planar conformations.
  • Halogenated Derivatives : Chlorine/bromine substituents (e.g., ) form intermolecular Cl⋯N interactions, increasing melting points and reducing solubility compared to methoxy analogs.

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility (mg/mL) Hydrogen Bonding Reference
This compound Predicted: 180–200 Low (DMSO) Likely intramolecular N–H⋯O N/A
4,6-Dichloro-5-methoxypyrimidine 313–315 0.1 (Water) Intermolecular Cl⋯N (3.09 Å)
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine 469–471 <0.01 (Water) C–H⋯O and C–H⋯π interactions

Biological Activity

Introduction

6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine, also known by its CAS number 143467-58-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of interactions with biological systems, making it a candidate for further exploration in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a methoxyphenylmethyl group. This configuration is significant as the presence of the methoxy group can influence the compound's solubility, stability, and reactivity.

PropertyValue
Molecular FormulaC12_{12}H14_{14}N2_{2}O
Molecular Weight218.25 g/mol
CAS Number143467-58-7
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidines, including this compound, exhibit significant anticancer activity. Research has demonstrated that similar compounds can induce apoptosis in cancer cell lines such as HeLa and K562. The mechanism often involves the modulation of cell cycle regulators and apoptosis pathways.

Case Study: Cytotoxicity Evaluation

In a comparative study, this compound was evaluated alongside other pyrimidine derivatives against various cancer cell lines. The results showed promising cytotoxic effects, particularly at specific concentrations.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that certain pyrimidine derivatives possess inhibitory effects against bacterial strains such as Enterococcus faecalis and Staphylococcus aureus. The presence of the methoxy group may enhance these effects by improving membrane permeability or by acting on specific bacterial enzymes.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Enterococcus faecalis32 µg/mL
Staphylococcus aureus16 µg/mL

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways crucial for bacterial growth.
  • Receptor Interaction : It may interact with specific cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cells, leading to apoptosis.

Absorption and Distribution

The pharmacokinetic profile of this compound indicates good absorption characteristics due to its moderate lipophilicity imparted by the methoxy group. This property facilitates its distribution across biological membranes.

Toxicological Studies

Toxicity assessments have shown that while lower concentrations yield therapeutic effects, higher doses may lead to cytotoxicity in non-target cells. The threshold for toxicity appears to vary significantly among different cell types, emphasizing the need for careful dosage regulation in therapeutic applications.

Future Directions

Research into this compound is ongoing, with potential applications in drug development targeting cancer and infectious diseases. Further studies are required to elucidate its full mechanism of action and optimize its pharmacological properties through structural modifications.

Q & A

Basic: What are the key synthetic routes for 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine cores can be functionalized via Suzuki coupling to introduce the 4-methoxybenzyl group. A representative method involves reacting 4-chloropyrimidine intermediates with (4-methoxyphenyl)methanamine under reflux in polar aprotic solvents (e.g., DMF) with a palladium catalyst . Yield optimization (e.g., 54% in related pyrimidine derivatives) requires precise temperature control (~80–100°C), inert atmospheres, and catalytic systems (e.g., Pd(PPh₃)₄). Post-synthesis purification via silica column chromatography (eluent: ethyl acetate/hexane) ensures purity >95% .

Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018) is standard. The compound crystallizes in triclinic or monoclinic systems, with hydrogen bonding (N–H⋯N, C–H⋯O) and π-π stacking (centroid distances ~3.5–3.6 Å) as key stabilizing interactions. For example, related pyrimidines exhibit intramolecular N–H⋯N bonds (2.1–2.3 Å) and intermolecular C–H⋯O interactions (2.4 Å) between methoxy groups and pyrimidine rings . Disorder in substituents (e.g., trifluoromethyl groups) is resolved via occupancy refinement in SHELXL .

Advanced: How do structural variations (e.g., substituent position) affect biological activity, and how can conflicting SAR data be resolved?

Methodological Answer:
Substituent position impacts target binding. For example:

  • 4-Methoxybenzyl at position 6 enhances kinase inhibition due to hydrophobic pocket fitting .
  • Methyl groups at position 2 reduce solubility but improve metabolic stability.

Resolving SAR contradictions:

  • Docking studies : Compare binding modes in EGFR (PDB: 1M17) vs. tubulin (PDB: 1SA0) to explain divergent IC₅₀ values.
  • Solubility assays : Use HPLC-UV to quantify aqueous solubility, which may mask in vitro activity .

Advanced: What analytical strategies distinguish between polymorphic forms of this compound?

Methodological Answer:

  • SC-XRD : Resolve lattice parameters (e.g., triclinic vs. monoclinic) and hydrogen-bonding networks .
  • DSC/TGA : Detect polymorph transitions via endothermic peaks (ΔH ~50–100 J/g).
  • Solid-state NMR : Compare ¹³C chemical shifts for methoxy (δ ~55 ppm) and pyrimidine carbons (δ ~150–160 ppm) .

Basic: How is purity validated post-synthesis, and what impurities are commonly observed?

Methodological Answer:

  • HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to detect unreacted intermediates (e.g., 4-methoxybenzyl chloride derivatives) or dehalogenated byproducts.
  • ¹H-NMR : Monitor residual solvents (e.g., DMF at δ 2.7–2.9 ppm) and unreacted amines (δ 6.8–7.2 ppm aromatic protons) .

Advanced: How do computational methods (e.g., DFT, MD) guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • DFT : Calculate frontier orbitals (HOMO/LUMO) to predict reactivity. For example, methoxy groups lower LUMO energy (-1.2 eV), favoring nucleophilic attack .
  • Molecular Dynamics : Simulate binding to EGFR (10-ns trajectories) to optimize substituent flexibility. RMSD analysis (<2 Å) confirms stable binding .

Basic: What in vitro assays are used to evaluate kinase inhibition or antimicrobial activity?

Methodological Answer:

  • Kinase assays : ADP-Glo™ kinase assay (e.g., EGFR IC₅₀ ~0.2–5 μM) with ATP concentrations adjusted to Km values .
  • Antimicrobial MIC : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

Advanced: How are crystallographic data discrepancies (e.g., disorder, twinning) addressed during refinement?

Methodological Answer:

  • Disorder : Split occupancy refinement in SHELXL (e.g., trifluoromethyl groups with 85:15 occupancy) .
  • Twinning : Use TWINLAW to identify twin laws (e.g., twofold rotation) and refine with HKLF5 format .

Basic: What spectroscopic techniques confirm the identity of the compound?

Methodological Answer:

  • ¹H-NMR : Methoxy singlet at δ 3.8 ppm; pyrimidine NH₂ as broad singlet (δ 6.5–7.0 ppm) .
  • IR : Stretching vibrations for C=N (1640–1680 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) .

Advanced: How do solvent polarity and pH influence the compound’s stability in biological assays?

Methodological Answer:

  • pH stability : Use UV-Vis spectroscopy to monitor degradation in PBS (pH 7.4 vs. 5.5). Half-life decreases by ~30% at acidic pH due to protonation of the pyrimidine ring .
  • Solvent effects : DMSO >10% induces aggregation; use ≤1% DMSO in cell-based assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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